Riletamotide
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Overview
Description
Riletamotide is a synthetic peptide utilized primarily as an immunological agent for active immunization . It is known by its chemical name, hTERT (651-665), and has the molecular formula C76H132N22O21 with a molecular weight of 1690 . This compound is used in various scientific research applications, particularly within the immunological domain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Riletamotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Riletamotide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Scientific Research Applications
Riletamotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in immunological studies to understand immune responses and develop vaccines.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the immune system.
Industry: Utilized in the development of diagnostic tools and assays.
Mechanism of Action
Riletamotide exerts its effects by targeting specific molecular pathways involved in the immune response. It acts as an immunological agent, stimulating the body’s immune system to recognize and respond to specific antigens. The exact molecular targets and pathways involved include the activation of T-cells and the production of antibodies .
Comparison with Similar Compounds
Similar Compounds
Telomerase peptide vaccine (GV1001): Another peptide used for immunization, targeting telomerase.
Epitope peptides: Short peptides used in vaccine development to elicit immune responses.
Uniqueness
Riletamotide is unique in its specific sequence and structure, which allows it to target particular antigens effectively. Its use in active immunization distinguishes it from other similar compounds that may have different sequences or mechanisms of action .
Biological Activity
Riletamotide, a compound derived from the plant Combretum erythrophyllum, has been the subject of various studies due to its notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is classified as a meroterpenoid, which are natural products that exhibit diverse structural features and biological activities. The compound's structure contributes to its interaction with biological systems, leading to various pharmacological effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies revealed that it exhibits effective antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/ml) |
---|---|
Vibrio cholerae | 25-50 |
Enterococcus faecalis | 25-50 |
Micrococcus luteus | 25 |
Shigella sonnei | 25 |
Anti-inflammatory Activity
In addition to its antibacterial effects, this compound has shown potential anti-inflammatory activity. Studies indicate that it may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases. The compound's anti-inflammatory efficacy was compared against mefenamic acid, a known anti-inflammatory drug, highlighting its promising profile .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers isolated several flavonoids from Combretum erythrophyllum, including this compound. The bioassay-guided fractionation revealed that this compound exhibited substantial antibacterial activity, making it a candidate for further development in treating bacterial infections .
- Toxicity Assessment : While this compound displayed good antibacterial properties, toxicity assessments indicated that some derivatives might exhibit cytotoxic effects on human lymphocytes. This necessitates careful evaluation in drug development contexts .
Research Findings
Recent research has focused on the broader implications of meroterpenoids like this compound in pharmacology:
- Cytotoxicity : Some studies have reported that certain meroterpenoids possess cytotoxic effects against various cancer cell lines. Although specific data on this compound's cytotoxicity is limited, the potential for developing anticancer therapies from similar compounds is evident .
- Neuroprotective Effects : Emerging evidence suggests that meroterpenoids may also exhibit neuroprotective properties, although specific studies on this compound in this context are still needed.
Properties
Molecular Formula |
C76H132N22O21 |
---|---|
Molecular Weight |
1690.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H132N22O21/c1-37(2)31-50(66(110)92-52(34-45-21-15-14-16-22-45)67(111)94-55(36-100)70(114)97-58(41(9)10)72(116)93-53(74(118)119)33-39(5)6)90-61(105)43(12)85-62(106)46(23-17-18-28-77)89-71(115)57(40(7)8)96-65(109)48(25-20-30-84-76(81)82)88-69(113)54(35-99)95-73(117)59(44(13)101)98-68(112)51(32-38(3)4)91-63(107)47(24-19-29-83-75(79)80)87-64(108)49(26-27-56(102)103)86-60(104)42(11)78/h14-16,21-22,37-44,46-55,57-59,99-101H,17-20,23-36,77-78H2,1-13H3,(H,85,106)(H,86,104)(H,87,108)(H,88,113)(H,89,115)(H,90,105)(H,91,107)(H,92,110)(H,93,116)(H,94,111)(H,95,117)(H,96,109)(H,97,114)(H,98,112)(H,102,103)(H,118,119)(H4,79,80,83)(H4,81,82,84)/t42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-/m0/s1 |
InChI Key |
ZOLSANOADKDRJU-LCSFIVLASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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